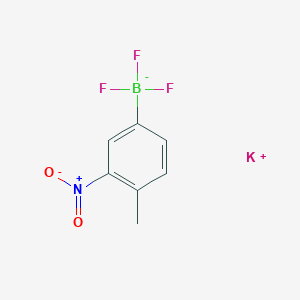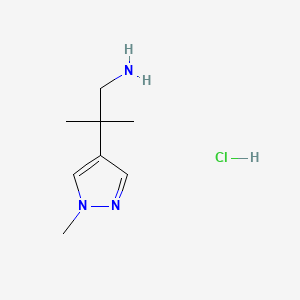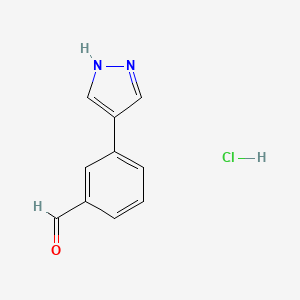
Potassium trifluoro(4-methyl-3-nitrophenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-methyl-3-nitrophenyl)boranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-methyl-3-nitrophenyl)boranuide typically involves the reaction of 4-methyl-3-nitrophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(4-methyl-3-nitrophenyl)boranuide follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-methyl-3-nitrophenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-3-nitrophenylboronic acid.
Reduction: Formation of 4-methyl-3-aminophenyltrifluoroborate.
Substitution: Formation of various substituted phenyltrifluoroborates depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium trifluoro(4-methyl-3-nitrophenyl)boranuide has several applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(4-methyl-3-nitrophenyl)boranuide involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the trifluoroborate group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(3-nitrophenyl)boranuide
- Potassium trifluoro(4-nitrophenyl)boranuide
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(4-methylphenyl)boranuide
Uniqueness
Potassium trifluoro(4-methyl-3-nitrophenyl)boranuide is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and selectivity in chemical reactions. The trifluoroborate group also enhances the compound’s stability and compatibility with various reaction conditions.
Propriétés
Formule moléculaire |
C7H6BF3KNO2 |
|---|---|
Poids moléculaire |
243.03 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-methyl-3-nitrophenyl)boranuide |
InChI |
InChI=1S/C7H6BF3NO2.K/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
JIVUELTZMLHEFA-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C=C1)C)[N+](=O)[O-])(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)

![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)

![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)


![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)





